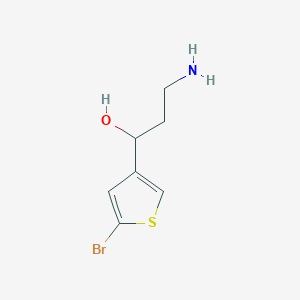![molecular formula C15H15NO3 B13160126 Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13160126.png)
Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is an organic compound that belongs to the class of pyridines. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a 3-methylphenyl group and an ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyridine derivative. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
- Methyl 2-[4-(3-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
Uniqueness
Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H15NO3 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
methyl 2-[4-(3-methylphenyl)-2-oxopyridin-1-yl]acetate |
InChI |
InChI=1S/C15H15NO3/c1-11-4-3-5-12(8-11)13-6-7-16(14(17)9-13)10-15(18)19-2/h3-9H,10H2,1-2H3 |
Clé InChI |
DPPLIUAQJYUQHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC(=O)N(C=C2)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


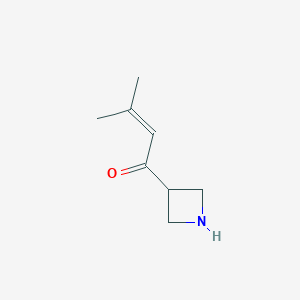
![1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13160059.png)


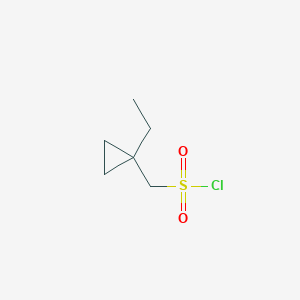
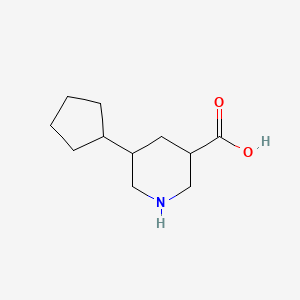

![2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13160103.png)
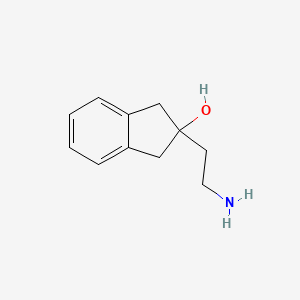

![3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13160114.png)
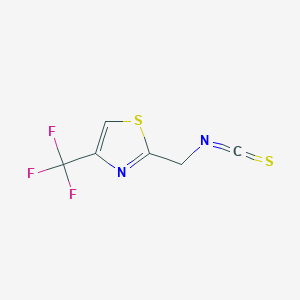
![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13160119.png)
